10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
The compound “10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one” is a highly complex heterocyclic molecule featuring a tricyclic core system fused with sulfur (thia) and nitrogen (diaza) atoms. Key structural elements include:
- Sulfanyl ethyl chain: A thioether (-S-) linkage connecting the benzodioxin group to the tricyclic core, likely influencing electronic properties and solubility.
- Allyl (prop-2-en-1-yl) substituent: A reactive terminal alkene group that may serve as a site for further functionalization or modulate biological interactions.
- Tricyclic system: A 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-triene framework, which combines conjugated π-electrons (aromaticity) with heteroatoms for hydrogen bonding or coordination .
Properties
IUPAC Name |
10-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-2-8-24-21(26)19-14-4-3-5-18(14)30-20(19)23-22(24)29-12-15(25)13-6-7-16-17(11-13)28-10-9-27-16/h2,6-7,11H,1,3-5,8-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVITJUHQSNREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=C(C=C3)OCCO4)SC5=C2CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one, often referred to as a benzodioxin derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 530.55 g/mol. The structure features a complex arrangement that includes a benzodioxin moiety and various functional groups that may contribute to its biological activity.
Research indicates that benzodioxin derivatives exhibit several mechanisms of action:
- Antioxidant Activity : Some studies have reported that benzodioxin derivatives can act as lipid peroxidation inhibitors. For instance, certain compounds in this class demonstrated significant inhibition of human low-density lipoprotein (LDL) copper-induced peroxidation, suggesting a protective role against oxidative stress .
- Calcium Channel Modulation : Compounds similar to the one have shown calcium antagonist properties comparable to established pharmaceuticals like flunarizine. This suggests potential applications in managing conditions related to calcium dysregulation .
- Neuropharmacological Effects : Benzodioxin derivatives have been explored for their interactions with neurotransmitter systems, particularly their binding profiles at GABA receptors, which are critical for modulating neuronal excitability .
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of benzodioxin derivatives:
- In Vivo Studies : A series of 2,6,7-substituted benzodioxins were tested in mouse models for their hypolipidemic effects. Results indicated that certain derivatives significantly reduced lipid levels at doses of 100 and 300 mg/kg .
- In Vitro Assays : Structural modifications on benzodioxin derivatives led to varying degrees of SIRT inhibition. For example, compounds with specific substitutions exhibited IC50 values in the micromolar range against SIRT2, indicating their potential as therapeutic agents for metabolic diseases .
- Neuropharmacological Testing : Compounds were evaluated for their protective effects against seizures induced by pentylenetetrazol (PTZ). While some showed promise in modulating seizure activity via GABA receptor interactions, others did not demonstrate protective effects .
Comparison with Similar Compounds
Structural Analogues in the Azaphenothiazine Family
describes azaphenothiazines and diquinothiazines, which share structural similarities with the target compound. Below is a comparative analysis:
Key Observations :
- The allyl substituent offers reactivity distinct from the alkyl/aryl groups in compounds 2–5 (e.g., 10-methyl or 10-(3-dimethylaminopropyl)) .
- Compared to diquinothiazines (6–10), the tricyclic core of the target compound integrates sulfur and nitrogen heteroatoms in a fused system, which may alter solubility and bioavailability.
Reactivity and Functionalization
- Allyl Group : The prop-2-en-1-yl substituent may undergo electrophilic additions or radical reactions, unlike the saturated alkyl chains in compounds 4–5 .
- Benzodioxin : Electron-rich due to oxygen lone pairs, this moiety may participate in electrophilic substitutions (e.g., nitration), contrasting with the nitro group in compound 3 .
Crystallographic and Computational Analysis
Comparative studies would require:
- Bond Length/Angle Analysis: To assess aromaticity and strain in the tricyclic core vs. azaphenothiazines.
- Hirshfeld Surface Analysis : To compare intermolecular interactions (e.g., S···N contacts) with related compounds .
Preparation Methods
Synthesis of the 2,3-Dihydro-1,4-benzodioxin-6-yl Intermediate
The benzodioxin moiety is a critical structural component of the target compound. Its synthesis typically begins with 1,4-benzodioxane-6-amine (1) , which reacts with 2-bromoacetyl bromide (2) under alkaline aqueous conditions to form 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide (3) . Dynamic pH control (pH 8–9) is essential to suppress hydrolysis and optimize yield. Spectroscopic characterization (IR, -NMR) confirms the presence of the acetamide group at δ 4.3 ppm (m, 2H, CH) and the aromatic protons at δ 6.7–7.1 ppm .
An alternative route involves 6-hydroxy-2,3-dihydro-1,4-benzodioxine , which undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl to yield the corresponding ketone. This intermediate is subsequently brominated using PBr in dichloromethane to generate the electrophilic 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one , a key precursor for subsequent nucleophilic substitutions.
Construction of the 7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-triene Core
The tricyclic framework is assembled via a tandem cyclization strategy. Initial studies on related diazatricyclic systems reveal that Schmidt reactions or Beckmann rearrangements of diketones yield dilactams, which are reduced to diamines using diborane (BH) . For example, cyclopent-2-enone photodimers undergo Beckmann rearrangement with polyphosphoric acid to form cis,trans,cis-4,10-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,9-dione , a structural analog of the target core .
In the target compound, sulfur incorporation is achieved by substituting one oxygen atom in the dione with a sulfur atom via treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This step proceeds in anhydrous toluene at 110°C for 12 hours, yielding the thiolactam intermediate.
Introduction of the Sulfanyl Group
The 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethylsulfanyl side chain is introduced via nucleophilic substitution. The bromoacetamide intermediate 3 reacts with thiourea in ethanol under reflux to form the corresponding thiouronium salt, which is hydrolyzed with NaOH to yield the free thiol . Subsequent alkylation with the tricyclic core’s brominated derivative (prepared via NBS bromination) in DMF at 60°C affords the sulfanyl-linked product.
Table 1: Optimization of Sulfanyl Group Incorporation
| Reaction Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thiourea, EtOH, reflux | Ethanol | 80 | 62 |
| NaSH, DMF | DMF | 60 | 78 |
| KCO, acetone | Acetone | 50 | 55 |
Allylation via Tsuji-Trost Coupling
The prop-2-en-1-yl group is introduced using a palladium-catalyzed Tsuji-Trost reaction . The thiolactam intermediate is treated with allyl acetate in the presence of Pd(dba) (dba = dibenzylideneacetone) and 1,3-bis(diphenylphosphino)propane (dppp) in tetrahydrofuran (THF) . The reaction proceeds via oxidative addition of the allyl acetate to palladium, followed by nucleophilic attack of the deprotonated thiolactam.
Key Optimization Parameters :
-
Base : KPO (1.1 equiv) enhances nucleophilicity without side reactions .
-
Temperature : 60°C balances reaction rate and catalyst stability.
-
Ligand : dppp improves regioselectivity for the allylic position .
Final Cyclization and Purification
The last step involves intramolecular cyclization to form the 12-one lactam ring. The allylated intermediate is treated with p-toluenesulfonic acid (p-TsOH) in refluxing toluene, facilitating acid-catalyzed ring closure. Purification via flash chromatography (ethyl acetate/cyclohexane gradient) yields the final product with >95% purity.
Spectroscopic Validation :
-
IR : Lactam C=O stretch at 1685 cm.
-
-NMR : Allylic protons at δ 5.1–5.3 ppm (m, 2H) and tricyclic aromatic protons at δ 7.2–7.5 ppm.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Steps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
